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Compound of Interest

Compound Name: Vilanterol

Cat. No.: B1248922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and tolerability

investigations of Vilanterol, a long-acting beta-2 adrenergic agonist (LABA). The information is

compiled from a range of preclinical and clinical studies, with a focus on quantitative data,

experimental methodologies, and relevant signaling pathways.

Introduction
Vilanterol is a selective long-acting beta-2 adrenergic agonist developed for the once-daily

treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary

disease (COPD). Its prolonged duration of action offers the potential for improved patient

adherence and convenience. As with any novel therapeutic agent, a thorough evaluation of its

safety and tolerability is paramount. This guide summarizes the foundational studies that have

characterized the safety profile of Vilanterol.

Preclinical Safety and Tolerability
Initial preclinical investigations in various animal models were conducted to assess the general

toxicity, cardiovascular safety, and potential for carcinogenicity and reproductive toxicity of

Vilanterol.
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Repeat-dose toxicity studies were conducted in both rodents and non-rodents. These studies

are designed to identify potential target organs for toxicity and to determine the no-observed-

adverse-effect level (NOAEL).

Experimental Protocol: Repeat-Dose Inhalation Toxicology Study

A representative preclinical toxicology study would involve the following steps:

Animal Model Selection: Typically, two mammalian species are used, one rodent (e.g.,

Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as required by regulatory

guidelines.

Drug Administration: Vilanterol is administered via inhalation to mimic the clinical route of

exposure. Doses are selected to represent multiples of the intended human therapeutic

dose.

Duration of Exposure: Study durations can range from a few weeks to several months to

assess both short-term and chronic toxicity.

Parameters Monitored:

Clinical Observations: Daily monitoring for any changes in appearance, behavior, and

overall health.

Body Weight and Food Consumption: Measured weekly to assess general health and

potential dose-related effects.

Ophthalmoscopy: Conducted at baseline and termination to detect any ocular

abnormalities.

Electrocardiography (ECG): Performed at baseline and at specified intervals to monitor

cardiovascular function.

Clinical Pathology: Blood and urine samples are collected at designated time points for

hematology, clinical chemistry, and urinalysis.
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Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and

organs are weighed and examined for gross and microscopic abnormalities.

Cardiovascular Safety Pharmacology
Given the known class effects of beta-2 agonists on the cardiovascular system, dedicated

safety pharmacology studies were a critical component of the preclinical evaluation.

Experimental Protocol: In Vivo Cardiovascular Safety Assessment in Telemetered Dogs

This protocol is designed to assess the effects of Vilanterol on key cardiovascular parameters

in a conscious, unrestrained animal model:

Animal Model: Beagle dogs are surgically implanted with telemetry devices capable of

continuously monitoring electrocardiogram (ECG), blood pressure, and heart rate.

Acclimatization: Animals are allowed to recover from surgery and are acclimated to the study

environment to minimize stress-related physiological changes.

Drug Administration: Vilanterol is administered, typically via inhalation, at various dose

levels, including a vehicle control.

Data Collection: Cardiovascular parameters are continuously recorded before and for a

specified period after drug administration.

Data Analysis: The collected data is analyzed for changes in heart rate, blood pressure, and

ECG intervals (e.g., PR, QRS, QT, and corrected QT intervals like QTcF).

Carcinogenicity and Reproductive Toxicity
Long-term carcinogenicity studies in rodents and reproductive and developmental toxicity

studies were conducted to assess the potential for Vilanterol to cause cancer or affect

reproductive function and fetal development. In 2-year inhalation studies, drug-related

neoplasms were observed in rats (adenomas of the pituitary gland and leiomyomas of

mesovarian ligaments) and mice (tubulostromal adenomas in the ovaries)[1]. In developmental

and reproductive toxicity studies, no teratogenic effects were seen in rats or rabbits at

exposures significantly higher than the maximum recommended human daily inhalation
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dose[2]. However, an increase in fetal skeletal variations was noted in rabbits at high

exposures[2].

Clinical Safety and Tolerability
The clinical development program for Vilanterol involved numerous studies in healthy

volunteers and patients with asthma and COPD. These trials provided a robust dataset on the

safety and tolerability of Vilanterol in the target populations.

Overview of Adverse Events
The most common adverse events reported in clinical trials with Vilanterol were consistent

with the known class effects of LABAs. The data presented below is a summary from various

clinical trials, including those where Vilanterol was administered as monotherapy or in

combination with an inhaled corticosteroid (ICS).

Table 1: Incidence of Common Adverse Events in Vilanterol Clinical Trials

Adverse Event Vilanterol Treated (%) Placebo/Comparator (%)

Headache 5 - 12 4 - 9

Nasopharyngitis 5 - 11 4 - 8

Upper Respiratory Tract

Infection
3 - 7 2 - 5

Oropharyngeal Candidiasis* 1 - 7 <1 - 3

Back Pain 2 - 4 1 - 3

Cough 2 - 4 2 - 5

Influenza 2 - 4 1 - 3

Note: The incidence of oropharyngeal candidiasis is primarily observed when Vilanterol is co-

administered with an inhaled corticosteroid.
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Extensive cardiovascular safety assessments were conducted throughout the clinical

development program, including electrocardiograms (ECGs), Holter monitoring, and evaluation

of cardiovascular adverse events.

Experimental Protocol: Clinical Cardiovascular Safety Assessment

The methodology for assessing cardiovascular safety in pivotal clinical trials typically includes:

Subject Population: Inclusion of a broad range of patients, including those with a history of or

risk factors for cardiovascular disease.

ECG Monitoring:

12-Lead ECGs: Performed at screening, baseline, and at multiple time points throughout

the study.

Holter Monitoring: Continuous ECG recording over a 24-hour period is often performed in

a subset of patients to assess heart rate variability and detect arrhythmias.

Vital Signs: Blood pressure and heart rate are measured at each study visit.

Adverse Event Monitoring: All cardiovascular adverse events, including serious adverse

events (SAEs) such as myocardial infarction and stroke, are meticulously recorded and

adjudicated by an independent clinical events committee.

Biomarkers: In some studies, cardiac biomarkers (e.g., troponins) may be monitored.

Table 2: Summary of Cardiovascular Safety Findings from Key Clinical Trials
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Trial (Population)
Vilanterol Treatment
Group(s)

Key Cardiovascular Safety
Outcomes

SUMMIT (COPD with CV risk) Vilanterol 25 mcg

No increased risk of the

composite cardiovascular

endpoint (cardiovascular

death, myocardial infarction,

stroke, unstable angina, or

transient ischemic attack)

compared to placebo.[3]

IMPACT (COPD)
Fluticasone

furoate/Umeclidinium/Vilanterol

The proportion of patients with

on-treatment cardiovascular

adverse events of special

interest was similar across

treatment arms (10-11%).[4]

52-week Asthma Study
Fluticasone furoate/Vilanterol

(100/25 µg and 200/25 µg)

No clinically important changes

in QT interval. A small,

statistically significant increase

in pulse rate was observed

compared to the comparator.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Function
The potential for systemic effects of inhaled corticosteroids, often co-administered with

Vilanterol, on the HPA axis is a key safety consideration.

Experimental Protocol: Assessment of HPA Axis Function

The standard method for evaluating HPA axis function in clinical trials involves:

Measurement of Cortisol Levels:

24-Hour Urinary Free Cortisol (UFC): This is a primary endpoint in many studies. Patients

collect all urine produced over a 24-hour period. The total amount of free cortisol excreted

is then measured.
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Serum Cortisol: Blood samples are collected at various time points over a 24-hour period

to determine the serum cortisol concentration profile.

Study Design: These studies are often placebo-controlled and may include an active

comparator known to affect HPA axis function (e.g., oral prednisolone) to demonstrate assay

sensitivity.

Data Analysis: The geometric mean of the 24-hour UFC or the area under the curve (AUC)

for serum cortisol is calculated and compared between treatment groups.

In a dedicated study, once-daily administration of fluticasone furoate/vilanterol was found to be

non-inferior to placebo on HPA axis function, with no indication of significant cortisol

suppression after 42 days of treatment.

Signaling Pathway
Vilanterol exerts its therapeutic effect through the stimulation of beta-2 adrenergic receptors,

which are G-protein coupled receptors. The activation of this signaling pathway leads to

bronchodilation.
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Caption: Beta-2 Adrenergic Receptor Signaling Pathway for Vilanterol.

Experimental Workflow
The following diagram illustrates a typical workflow for a Phase III clinical trial designed to

assess the safety and tolerability of Vilanterol.
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Caption: Generalized Workflow of a Vilanterol Phase III Safety Trial.
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Conclusion
The initial investigations into the safety and tolerability profile of Vilanterol, encompassing both

preclinical and extensive clinical studies, have established a well-characterized safety profile.

The most frequently observed adverse events are consistent with the known pharmacology of

the beta-2 agonist class. Comprehensive cardiovascular and HPA axis assessments have not

identified significant safety concerns. This body of evidence supports the use of Vilanterol in
the management of obstructive airway diseases in appropriate patient populations. Continuous

safety surveillance in the post-marketing setting remains essential for the ongoing

characterization of the long-term safety of Vilanterol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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